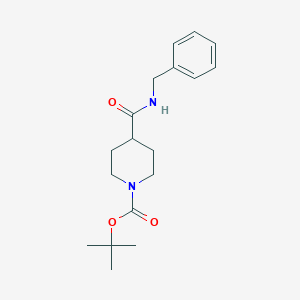

N-Benzyl 1-boc-piperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-11-9-15(10-12-20)16(21)19-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQWIWVWFLIEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Rational Drug Design of N Benzyl 1 Boc Piperidine 4 Carboxamide Analogues

Influence of the N-Benzyl Moiety on Biological Activity

Role of Cation-π Interactions in Target Protein Binding Affinity

A key contributor to the biological activity of the N-benzyl group is its ability to engage in cation-π interactions. nih.gov This noncovalent interaction occurs between the electron-rich π system of the benzyl (B1604629) group's aromatic ring and a cationic site on a target protein, such as a protonated amine group on a lysine or arginine residue. nih.govnih.govacs.org The strength of this interaction, which can be comparable to that of hydrogen bonds and salt bridges, is a critical determinant of binding affinity and selectivity. wikipedia.org

The geometry of the cation-π interaction is crucial, with the strongest attraction occurring when the cation is positioned directly above the face of the aromatic ring. wikipedia.org The electrostatic potential of the π system, influenced by substituents on the aromatic ring, can further modulate the strength of this interaction. wikipedia.org Computational and structural studies have repeatedly highlighted the prevalence and importance of cation-π interactions in protein-ligand recognition, solidifying the role of the N-benzyl moiety as a critical pharmacophoric element. nih.govacs.orgnih.gov

Impact on Optimizing Efficacy and Drug-like Properties

For instance, in the development of inhibitors for targets like acetylcholinesterase, the N-benzylpiperidine core is a common feature, contributing to interactions within the enzyme's active site. nih.govnih.govnih.gov The benzyl group can be oriented to occupy hydrophobic pockets, thereby enhancing potency. Furthermore, the metabolic stability of the benzyl group itself can be a point of optimization. In some cases, replacement of metabolically vulnerable hydrogen atoms with deuterium has been explored to improve metabolic stability without significantly altering physicochemical properties. acs.org The ability to systematically modify the N-benzyl group makes it an invaluable tool for medicinal chemists aiming to balance potency with favorable pharmacokinetic and pharmacodynamic profiles.

Systematic Structural Modifications and their Pharmacological Consequences

The piperidine-4-carboxamide scaffold is a versatile platform that allows for systematic structural modifications to explore and optimize interactions with various biological targets. By strategically altering different components of the molecule, researchers can gain insights into the key structural features required for potency and selectivity.

Identification of Essential Structural Elements for Potency

In another study focusing on 4-benzylpiperidine (B145979) carboxamides as monoamine reuptake inhibitors, the nature of the aromatic substituent on the carboxamide nitrogen (R1) was found to be a key determinant of activity at the serotonin (B10506) transporter (SERT). nih.govkoreascience.kr Specifically, a biphenyl (B1667301) substitution led to strong SERT inhibition, whereas diphenyl substitutions resulted in very weak inhibition. nih.govkoreascience.kr This underscores the critical role of the specific aromatic system in achieving potent target engagement.

Evaluation of Tolerated and Non-tolerated Structural Variations for Target Activity

The exploration of tolerated and non-tolerated structural variations is a cornerstone of medicinal chemistry, providing a roadmap for analogue design. In the context of 4-benzylpiperidine carboxamides, substitutions on the phenyl ring of the N-benzyl group were generally well-tolerated, although they often resulted in similar or slightly decreased affinity for sigma-1 receptors. researchgate.net However, halogen substitution on both the phenylacetamide and benzyl aromatic rings led to a significant increase in affinity for sigma-2 receptors, demonstrating how subtle changes can modulate selectivity. researchgate.net

Conversely, some structural modifications are not well-tolerated. For example, in the development of USP1/UAF1 deubiquitinase inhibitors, modification of the phenyl ring of an N-benzyl-2-phenylpyrimidin-4-amine scaffold to a cyclopentyl group or nitrogen-containing heterocycles resulted in inactive compounds. acs.org This indicates a strict requirement for an aromatic or specific heteroaromatic system at that position for maintaining activity.

The following table summarizes the impact of various structural modifications on the biological activity of N-Benzyl 1-Boc-piperidine-4-carboxamide analogues and related structures, based on findings from multiple research studies.

| Compound Series | Target | Tolerated Modifications | Non-Tolerated Modifications | Impact on Activity | Reference |

| 4-Benzylpiperidine Carboxamides | SERT/NET/DAT | Biphenyl substitution at R1; 2-naphthyl substitution at R1 | Diphenyl substitution at R1 | Biphenyl and 2-naphthyl groups enhance SERT/NET inhibition. | nih.govkoreascience.kr |

| N-(1-Benzylpiperidin-4-yl)arylacetamides | Sigma-1/Sigma-2 Receptors | Halogen substitution on aromatic rings | - | Halogenation increases affinity for sigma-2 receptors. | researchgate.net |

| N-Benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 Deubiquitinase | 4-phenyl substitution on the benzyl amine | Cyclopentyl or nitrogen-containing heterocycles on the phenyl ring | Aromaticity at the phenyl ring position is crucial for activity. | acs.org |

| Piperidine (B6355638) Carboxamides | P. falciparum Proteasome | Para substitution on the aryl ring (OMe, Me, CN) | Further extension of the O-alkyl group beyond ethyl | Para-substituents boost potency by 3- to 5-fold. | nih.gov |

Optimization Strategies Involving Flexible Linkers and Additional Aromatic Moieties

The incorporation of flexible linkers and additional aromatic moieties represents a sophisticated strategy for optimizing the pharmacological properties of lead compounds. The length and composition of a linker can profoundly influence how a molecule fits into a binding pocket and interacts with distant residues.

In the case of 4-benzylpiperidine carboxamides targeting monoamine transporters, the length of the linker between the carboxamide nitrogen and the 4-benzylpiperidine core was critical for selectivity. nih.govkoreascience.kr Compounds with a two-carbon linker showed stronger inhibitory effects on the dopamine (B1211576) transporter (DAT) compared to those with a three-carbon linker. nih.govkoreascience.kr This finding suggests that the shorter linker optimally positions the molecule for interaction with DAT.

The addition of further aromatic groups can also enhance potency by providing new interaction points with the target protein. For instance, the introduction of a 2-naphthyl substituent in 4-benzylpiperidine carboxamides was shown to have a strong π-π stacking interaction with a phenylalanine residue in the norepinephrine transporter (NET), contributing to higher binding affinity. nih.gov The strategic use of linkers and supplementary aromatic groups allows for the fine-tuning of ligand-receptor interactions, leading to the development of more potent and selective drug candidates.

Conformational Analysis and Stereochemical Control in this compound Analogues

The three-dimensional arrangement of atoms, or conformation, of this compound analogues is a critical determinant of their biological activity. The central piperidine ring is conformationally flexible, and its preferred geometry influences the spatial orientation of key substituents, thereby affecting interactions with biological targets.

The carboxamide group, in particular, introduces significant conformational bias to the molecule. nih.gov The flexibility of the N-benzyl group and the 2-carboxamide can be crucial for accessing the active conformation required for binding. nih.gov Studies on related N-Boc-piperidone analogues using techniques like cryo-NMR have revealed the presence of multiple conformations at lower temperatures, which can be corroborated by density functional theory (DFT) calculations. researchgate.net For the piperidine ring itself, a potential energy scan (PES) can be employed to investigate conformational preferences, identifying the most stable geometries. researchgate.net The binding pocket of a target receptor is often well-defined and may not tolerate many of the possible rigid conformations of a ligand. nih.gov Therefore, stereochemical control during synthesis is paramount to ensure that the final molecule possesses the optimal three-dimensional structure for biological activity.

Computational Chemistry and Molecular Modeling in Lead Design

Computational techniques are pivotal in the lead design and optimization of this compound analogues. These methods provide profound insights into the molecular properties that govern drug-receptor interactions, guiding the synthesis of more effective compounds.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. nih.govdntb.gov.ua For analogues of this compound, docking simulations can reveal how these molecules fit into the active site of a target protein, such as the C-C chemokine receptor type 5 (CCR5) or viral proteases. researchgate.netnih.govresearchgate.net The process involves placing the ligand in the binding site of the protein and evaluating different binding poses. nih.gov The results help identify crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. dntb.gov.uanih.gov This information is invaluable for understanding the structure-activity relationship and designing modifications to enhance binding affinity.

Quantum chemical calculations offer a detailed understanding of the electronic structure of this compound analogues. These properties are fundamental to the molecule's reactivity and its ability to engage in intermolecular interactions. researchgate.net Density Functional Theory (DFT) is a commonly used method for these calculations. researchgate.netnih.gov

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.netedu.krd A smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net It helps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), which are key for predicting non-covalent interactions with a receptor. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis : NBO analysis examines charge delocalization arising from intramolecular interactions. researchgate.net It provides insight into the stability of the molecule derived from hyperconjugative interactions and charge transfer between orbitals.

Fukui Function : The Fukui function is a descriptor of local reactivity that identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netedu.krd This analysis helps to pinpoint the most reactive sites within the molecule. researchgate.netnih.gov

| Calculation Type | Property Investigated | Significance in Drug Design |

| HOMO-LUMO | Frontier orbital energies and energy gap | Predicts chemical reactivity and stability. researchgate.netedu.krd |

| MEP | Electrostatic potential and charge distribution | Identifies sites for intermolecular interactions (e.g., hydrogen bonding). researchgate.netresearchgate.net |

| NBO | Intramolecular charge transfer and delocalization | Elucidates sources of molecular stability. researchgate.net |

| Fukui Function | Local reactivity and site selectivity | Pinpoints the most reactive atoms for specific types of reactions. researchgate.netedu.krd |

Topological studies of the electron density provide a deeper understanding of the chemical bonding and structure of this compound analogues. researchgate.net

Atoms in Molecules (AIM) : The AIM theory analyzes the topology of the electron density to define atoms and the bond paths between them. This allows for the characterization of the nature and strength of chemical bonds within the molecule. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) : ELF and LOL are functions that map the localization of electrons in a molecule. researchgate.netresearchgate.net They provide clear, visual representations of core electrons, covalent bonds, and lone pairs, offering valuable insights into the molecule's chemical characteristics and bonding patterns. researchgate.netresearchgate.net

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. For analogues of this compound, which are often investigated as CCR5 antagonists for anti-HIV therapy, pharmacophore modeling is a crucial tool for virtual screening and lead design. nih.govscirp.orgnih.gov

Predictive pharmacophore models have been developed for piperidine- and piperazine-based CCR5 antagonists. nih.govfigshare.com These models typically consist of a specific three-dimensional arrangement of features such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings. nih.govscirp.org For instance, a highly predictive model for CCR5 antagonists was developed consisting of five features: two hydrogen bond acceptors and three hydrophobic regions. nih.govfigshare.com A proposed 'Y shape' pharmacophore model has also been described for CCR5 antagonists. figshare.com These validated models serve as 3D queries to screen large chemical databases for new compounds that match the pharmacophoric features, allowing for the discovery of novel and potent inhibitors. nih.govscirp.org

| Pharmacophore Feature | Role in CCR5 Binding |

| Hydrogen Bond Acceptors | Form key hydrogen bonds with amino acid residues in the CCR5 binding pocket. |

| Hydrophobic Groups | Engage in hydrophobic interactions within the transmembrane helices of the receptor. |

| Aromatic Rings | Participate in π-π stacking or other aromatic interactions. |

Pharmacological Profiles and Therapeutic Potentials of N Benzyl 1 Boc Piperidine 4 Carboxamide Derivatives

Antineoplastic and Cell Cycle Modulation Activities

The quest for more effective and selective anticancer agents has led to the investigation of N-Benzyl 1-boc-piperidine-4-carboxamide derivatives. These compounds have shown promise in targeting various hallmarks of cancer, including uncontrolled cell proliferation and dysregulated signaling pathways.

Inhibition of Cancer Cell Proliferation (e.g., HepG2, DU-145 cell lines)

A significant body of research has demonstrated the potent antiproliferative effects of this compound derivatives against various cancer cell lines. For instance, a series of novel N-(piperidine-4-yl)benzamide derivatives, which are closely related to the core structure, were synthesized and evaluated for their antitumor activity. One particular compound in this series, designated as compound 47, exhibited the most potent biological activity against the human hepatocellular carcinoma cell line, HepG2, with an IC50 value of 0.25 μM.

In another study, a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was identified. These compounds demonstrated notable activity against the DU-145 human prostate carcinoma cell line. Through structure-activity relationship (SAR) guided optimization, a derivative was developed that showed a potency of 120 nM in an antiproliferative assay. nih.gov

Antiproliferative Activity of this compound Derivatives

| Derivative Class | Cell Line | Activity Metric | Potency | Reference |

|---|---|---|---|---|

| N-(piperidine-4-yl)benzamides | HepG2 (Liver Cancer) | IC50 | 0.25 μM | nih.gov |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | DU-145 (Prostate Cancer) | GI50 | 120 nM | nih.gov |

Modulation of Intracellular Signaling Pathways (e.g., AMPK phosphorylation, VEGFR-2 Kinase)

The anticancer effects of these derivatives are often attributed to their ability to modulate key intracellular signaling pathways that are critical for cancer cell growth and survival.

One of the key mechanisms identified is the activation of AMP-activated protein kinase (AMPK). The potent N-(piperidine-4-yl)benzamide derivative, compound 47, was found to enhance the expression of phospho-AMPK in HepG2 cells. nih.gov AMPK is a crucial energy sensor in cells, and its activation can lead to the inhibition of anabolic pathways required for cell growth and proliferation.

Furthermore, derivatives of this scaffold have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. A novel series of compounds featuring the N-benzylpiperazine acetamide (B32628) scaffold, which shares structural similarities, were designed and synthesized as VEGFR-2 inhibitors. Several of these derivatives demonstrated the ability to inhibit VEGFR-2 kinase at sub-micromolar concentrations, with IC50 values ranging from 0.192 to 0.602 µM. nih.gov The most potent compound from this series exhibited an IC50 of 0.192 µM. nih.gov

VEGFR-2 Kinase Inhibition by N-Benzylpiperazine Acetamide Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Derivative 1 | 0.192 | nih.gov |

| Derivative 2 | 0.241 | nih.gov |

| ... | ... | nih.gov |

Mechanism of Action as Tubulin Inhibitors

A significant mechanism through which certain this compound derivatives exert their anticancer effects is by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton and are crucial for cell division.

Research has identified 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a novel class of tubulin inhibitors. nih.gov Biological activity profile studies confirmed this mechanism, which was further substantiated by biochemical assays with pure tubulin. nih.gov In a separate line of research, a series of novel N-benzyl arylamide derivatives were developed as tubulin polymerization inhibitors. These compounds were found to target the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics and leading to mitotic arrest. nih.gov One of the most potent compounds in this series, MY-1388, effectively suppressed tubulin polymerization with an IC50 value of 0.62 µmol/L. nih.gov

Induction of Cell Cycle Arrest (e.g., p53/p21-dependent pathways)

By disrupting normal cellular processes like microtubule formation, these derivatives can induce cell cycle arrest, preventing cancer cells from completing cell division. The N-(piperidine-4-yl)benzamide derivative, compound 47, was shown to cause cell cycle arrest in HepG2 cells. nih.gov Mechanistic studies revealed that this arrest is mediated through a p53/p21-dependent pathway. nih.gov The compound was observed to enhance the expression of p53 and p21, which are key tumor suppressor proteins that regulate the cell cycle. nih.gov

Kinesin Spindle Protein (KSP) Inhibition in Oncological Research

The kinesin spindle protein (KSP) is essential for the proper separation of centrosomes during mitosis, making it an attractive target for cancer therapy. Inhibition of KSP leads to the formation of monopolar spindles and mitotic arrest, ultimately resulting in cell death. nih.gov While the piperidine (B6355638) scaffold is present in some KSP inhibitors, based on the available search results, there is no direct evidence to suggest that derivatives of this compound specifically act as KSP inhibitors. Further research is required to explore this potential mechanism for this particular class of compounds.

Antiviral Applications

In addition to their antineoplastic properties, derivatives of the piperidine-4-carboxamide scaffold have demonstrated promising antiviral activity. A class of 1,4,4-trisubstituted piperidines, which can be derived from the core structure, were found to block the replication of coronaviruses, including SARS-CoV-2. nih.gov Mechanistic studies suggest that these compounds may act as non-covalent inhibitors of the main protease (Mpro) of the virus, an enzyme crucial for viral replication. nih.gov

Furthermore, other piperidine-4-carboxamide analogs have been shown to inhibit various coronaviruses at low micromolar concentrations, indicating their potential as broad-spectrum antiviral agents.

Inhibition of Influenza Virus Replication (e.g., H1N1) and Hemagglutinin-mediated Fusion

Derivatives of the N-benzylpiperidine scaffold have been identified as potent inhibitors of the influenza A virus, particularly the H1N1 subtype. researchgate.netnih.gov These compounds function as fusion inhibitors, targeting the viral hemagglutinin (HA) protein, which is essential for the virus's entry into host cells. researchgate.netnih.gov

The mechanism of action involves the inhibition of the low pH-induced, HA-mediated membrane fusion process. researchgate.net Computational studies have revealed a novel binding site for these inhibitors at the base of the HA2 stem, near the fusion peptide. researchgate.net The binding is characterized by a direct π-stacking interaction between the N-benzylpiperidine moiety of the inhibitor and key amino acid residues of the fusion peptide, such as F9HA2 and Y119HA2. researchgate.net Additionally, a salt bridge forms between the protonated piperidine nitrogen and E120HA2, further stabilizing the interaction. researchgate.net This unique binding mode explains the observed structure-activity relationship and the specific activity against the H1N1 subtype. researchgate.net The discovery of this class of inhibitors, which are the first examples of fusion peptide binders, holds significant promise for the development of new anti-influenza drugs. nih.gov

| Compound Class | Virus Strain | Mechanism of Action | Key Findings |

| N-benzyl-4,4-disubstituted piperidines | Influenza A (H1N1) | Inhibition of HA-mediated membrane fusion | Binds to a novel site near the fusion peptide, demonstrating H1N1-specific activity. researchgate.netnih.gov |

Broad-Spectrum Anti-Coronavirus Activity (e.g., HCoV-229E, SARS-CoV-2)

The versatility of the piperidine scaffold is further demonstrated by its derivatives' activity against a broad spectrum of coronaviruses. nih.gov Specifically, 1,4,4-trisubstituted piperidines have shown promising inhibitory effects against both the common human coronavirus 229E (HCoV-229E) and the more pathogenic SARS-CoV-2. nih.govresearchgate.net

Initial screenings of a diverse library of these compounds against HCoV-229E-infected human embryonic lung (HEL) fibroblasts identified several active molecules. researchgate.net For instance, one fluorinated analogue exhibited an antiviral EC50 value of 7.4 µM. researchgate.net Further structure-activity relationship (SAR) analysis of 63 analogues led to the identification of four compounds with micromolar activity against SARS-CoV-2. nih.gov Mechanistic studies indicate that these compounds act after the virus has entered the cell, likely during the viral polyprotein processing and the initiation of RNA synthesis. nih.gov While they did not inhibit several other viral enzymes, these piperidine derivatives did show inhibitory activity against the nsp5 main protease (Mpro), a crucial enzyme in the coronavirus life cycle. nih.gov Although the inhibition of Mpro was modest, these findings suggest that 1,4,4-trisubstituted piperidines represent a novel class of non-covalent CoV Mpro inhibitors that could be further optimized. nih.gov

Another class of compounds, piperidine-4-carboxamides, has also been evaluated for its anti-coronavirus activity. The compound NCGC2955 demonstrated activity against the alpha-coronavirus NL63 and the beta-coronavirus OC43, with EC50 values of 2.5 µM and 1.5 µM, respectively. gavinpublishers.com This compound and a related analog also inhibited the alpha and delta variants of SARS-CoV-2 in the low micromolar range, highlighting the potential of this chemical class for development as broad-spectrum antiviral agents. gavinpublishers.com

| Compound Class | Virus Strain(s) | Target | EC50/EC99 Values |

| 1,4,4-Trisubstituted piperidines | HCoV-229E, SARS-CoV-2 | nsp5 Main Protease (Mpro) | EC99 for SARS-CoV-2: 3.9 µM to 5.2 µM for lead compounds. researchgate.net |

| Piperidine-4-carboxamides (NCGC2955) | NL63, OC43, SARS-CoV-2 (alpha & delta) | Not specified | NL63: 2.5 µM; OC43: 1.5 µM; SARS-CoV-2 (alpha): 9.21 µM. gavinpublishers.com |

Chemokine Receptor 5 (CCR5) Antagonism for Anti-HIV-1 Therapeutics

In the realm of anti-HIV-1 drug discovery, piperidine-4-carboxamide derivatives have been successfully developed as potent antagonists of the C-C chemokine receptor type 5 (CCR5). nih.gov CCR5 is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells, making it an attractive target for antiviral therapy.

By replacing a 5-oxopyrrolidin-3-yl fragment in a previously identified lead structure with a 1-acetylpiperidin-4-yl group, researchers discovered a new series of powerful CCR5 antagonists. nih.gov The introduction of small, hydrophobic substituents on the central phenyl ring of these molecules further enhanced their binding affinity, resulting in compounds with low to sub-nanomolar potency. nih.gov One selected compound from this series demonstrated excellent antiviral activity, inhibiting the replication of a CCR5-tropic HIV-1 strain in human peripheral blood mononuclear cells with an EC50 value of 0.59 nM. nih.gov This compound also showed an acceptable pharmacokinetic profile in animal models, underscoring the therapeutic potential of this chemical class for the treatment of HIV-1 infection. nih.gov

| Compound Class | Target | Mechanism of Action | Key Findings |

| Piperidine-4-carboxamide derivatives | CCR5 | Antagonism of HIV-1 co-receptor | Potent inhibition of HIV-1 replication (EC50 = 0.59 nM) and favorable pharmacokinetic profile. nih.gov |

Neuropharmacological and Neurodegenerative Disease Research

Acetylcholinesterase Inhibition and its Relevance to Alzheimer's Disease Treatment

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Several N-benzylpiperidine carboxamide derivatives have been designed and synthesized as potential AChE inhibitors. research-nexus.netnih.gov

Building upon a lead compound with good inhibitory activity (IC50 = 0.03 µM), researchers developed a series of fifteen new derivatives. nih.govresearchgate.net In these new compounds, a metabolically stable amide linker replaced the original ester linker, and the indanone moiety was substituted with various aryl and aromatic heterocycles. nih.govresearchgate.net This led to the identification of two particularly active analogues: 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide, with in vitro IC50 values of 0.41 µM and 5.94 µM, respectively. research-nexus.netnih.gov In silico studies predicted that the latter compound would be capable of crossing the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. nih.gov Furthermore, molecular dynamics simulations suggested a binding mode similar to that of donepezil, an FDA-approved AChE inhibitor. nih.gov

| Compound Name | Target | IC50 Value | Key Features |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase | 0.41 µM | High in vitro potency. research-nexus.netnih.gov |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | Acetylcholinesterase | 5.94 µM | Predicted to be blood-brain barrier permeant. research-nexus.netnih.gov |

Secretory Glutaminyl Cyclase (sQC) Inhibition for Amyloid-Beta Pathology in Alzheimer's Disease

Another pathological hallmark of Alzheimer's disease is the formation of amyloid-beta (Aβ) plaques. A particularly neurotoxic variant of Aβ, pyroglutamate (B8496135) Aβ (pGlu-Aβ), is formed by the action of secretory glutaminyl cyclase (sQC) and is thought to seed the aggregation of the full-length Aβ peptide. nih.gov Inhibiting sQC is therefore an attractive disease-modifying strategy.

Through a pharmacophore-assisted virtual screening, a novel sQC inhibitor featuring a piperidine-4-carboxamide moiety was identified. nih.gov This compound, referred to as Cpd-41, exhibited an IC50 value of 34 µM. nih.gov Detailed structural studies, including molecular docking, molecular dynamics simulations, and X-ray crystallography, provided insights into its binding mode within the active site of sQC. nih.gov The unique binding characteristics and moderate toxicity of this compound make it a promising candidate for the design of more potent sQC inhibitors for Alzheimer's therapy. nih.gov

| Compound Scaffold | Target | IC50 Value | Significance |

| Piperidine-4-carboxamide (Cpd-41) | Secretory Glutaminyl Cyclase (sQC) | 34 µM | A novel scaffold for designing inhibitors to prevent the formation of neurotoxic pGlu-Aβ. nih.gov |

Positive Allosteric Modulation (PAM) of Muscarinic Receptors (e.g., M5 PAMs) and Central Nervous System (CNS) Exposure

The M5 muscarinic acetylcholine receptor is a potential therapeutic target for conditions such as schizophrenia and drug addiction. Positive allosteric modulators (PAMs) offer a way to enhance the receptor's function with greater subtype selectivity than traditional agonists.

A high-throughput screening campaign identified a novel chemotype for the positive allosteric modulation of the M5 receptor, leading to the development of 1-((1H-indazol-5-yl)sulfonyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380). nih.gov Through rapid and iterative parallel synthesis, this compound was optimized to become one of the most potent M5 PAMs developed to date, with an EC50 of 190 nM for the human M5 receptor. nih.govresearchgate.net Importantly, ML380 demonstrated the ability to penetrate the central nervous system, with a brain-to-plasma ratio (Kp) of 0.36, a crucial property for a neuropharmacological agent. nih.govresearchgate.net Subsequent efforts have continued to optimize this scaffold, leading to new series of M5 PAMs with improved potency and CNS penetration. nih.gov

| Compound Name | Target | Potency (EC50) | CNS Exposure (Kp) |

| ML380 | M5 Muscarinic Receptor (PAM) | 190 nM (human) | 0.36 |

Ligand Activity at Serotoninergic and Dopaminergic Receptors

Derivatives of this compound have been investigated for their activity as ligands for serotoninergic and dopaminergic receptors, demonstrating a range of potencies and selectivities based on their structural modifications. Research into 4-benzylpiperidine (B145979) carboxamides has revealed critical structure-activity relationships that determine their efficacy as inhibitors of serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) reuptake. nih.govkoreascience.kr

The nature of the aromatic ring substituents and the length of the linker between the piperidine ring and the aromatic moiety significantly influence the interaction with the serotonin transporter (SERT) and the dopamine transporter (DAT). For instance, compounds featuring a biphenyl (B1667301) group tend to show greater selectivity for SERT, whereas those with a diphenyl group exhibit higher potency for DAT. nih.gov A study on 24 different synthetic 4-benzylpiperidine carboxamides highlighted that a two-carbon linker between the piperidine and the aromatic ring resulted in significantly more potent inhibition of dopamine reuptake compared to a three-carbon linker. nih.govkoreascience.kr

Furthermore, docking simulations have provided insights into the binding mechanisms of these ligands. For a triple reuptake inhibitor, the binding pocket is formed by regions spanning transmembrane domains (TM) 1, TM3, and TM6 of the monoamine transporters. nih.gov The selectivity of these compounds is dictated by their fit within these binding pockets; for example, a serotonin/norepinephrine reuptake inhibitor showed poor docking with the dopamine transporter. nih.gov

In a separate line of research, 3- and 4-benzyloxypiperidine scaffolds have been identified as potent and selective antagonists for the dopamine 4 receptor (D4R). nih.govresearchgate.net These compounds show promise due to their selectivity over other dopamine receptor subtypes. nih.govresearchgate.net Structural analysis has identified key interactions with amino acid residues, such as Asp115 and Phe410, within the receptor, which will guide further optimization of these scaffolds. nih.gov Interestingly, the exploration of these piperidine scaffolds has also led to the discovery of potent sigma 1 (σ1) receptor modulators, highlighting the potential for scaffold hopping and the divergence in structure-activity relationships between D4 and σ1 receptors. chemrxiv.org

Modulation of Neurotransmitter Uptake (e.g., GABA)

The this compound scaffold and its derivatives have been explored for their potential to modulate the uptake of neurotransmitters, with a particular focus on γ-aminobutyric acid (GABA). GABA transporters (GATs) are crucial for regulating GABAergic neurotransmission, and their inhibition is a therapeutic strategy for conditions like neuropathic pain. nih.govacs.org

Research has focused on designing and synthesizing functionalized amino acids as GABA uptake inhibitors, assessing their activity against the four mouse GAT subtypes (mGAT1-4). nih.govacs.org In one study, derivatives were synthesized to investigate how stiffening the lipophilic fragment in N-benzylamide derivatives affects subtype preference and inhibitory activity. nih.gov The results indicated that certain structural modifications led to compounds with significant inhibitory potency and subtype selectivity. For example, compound 2RS,4RS-39c showed a pIC50 of 5.36 for mGAT4, while compound 50a displayed a pIC50 of 5.43 for mGAT2. nih.gov

These studies have demonstrated that specific derivatives can act as effective inhibitors of GABA uptake and show antinociceptive properties in rodent models of neuropathic pain without inducing motor deficits. nih.gov The length of the main carbon chain and the nature of the lipophilic side chain substituents are critical factors in determining the potency and selectivity of these compounds as GAT inhibitors. acs.org

Another related area of investigation involves piperine, the pungent component of pepper, and its derivatives. Piperine itself has been shown to modulate GABAA receptors. nih.gov A synthetic derivative, SCT-66, where the piperidine ring is replaced by a N,N-diisobutyl residue, not only loses its activity at TRPV1 receptors but also shows increased potency and efficacy in modulating GABAA receptors. nih.gov This suggests that the core structure, with modifications to the piperidine moiety, can be fine-tuned to achieve desired effects on GABAergic systems.

Anti-infective and Antiparasitic Efficacy

Antimalarial Activity against Plasmodium falciparum Strains

Derivatives based on the piperidine scaffold have demonstrated significant potential as antimalarial agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.netarkat-usa.org A library of 1,4-disubstituted piperidine derivatives was synthesized and evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.govresearchgate.net

Several of these compounds exhibited potent activity in the nanomolar range. Notably, compounds 12d, 13b, and 12a were found to be comparable in activity to the established antimalarial drug chloroquine. nih.govresearchgate.net Compound 13b was particularly effective, showing 5-fold greater activity against the 3D7 strain and 10-fold greater activity against the W2 strain, with low cytotoxicity and a high selectivity index. nih.gov Another study reported on a series of molecules derived from ethyl-4-oxo-1-piperidine carboxyl and 1,4-dioxa-8-azaspiro[4.5]decane, with compound 11a showing a very high selectivity index, 13 times greater than atovaquone (B601224) for the 3D7 strain and 5 times greater for the W2 strain. arkat-usa.org

In a different approach, a 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype was identified through a hybrid target-phenotype screening approach. nih.gov The lead compound from this series, (+)-54b (CWHM-1008), displayed EC50 values of 46 nM and 21 nM against the 3D7 and Dd2 (drug-resistant) strains, respectively. nih.gov This compound also demonstrated oral efficacy in a mouse model of malaria. nih.gov These findings underscore the promise of piperidine and related heterocyclic scaffolds in the development of novel antimalarial drugs to combat resistant strains of P. falciparum.

The table below summarizes the antimalarial activity of selected piperidine derivatives against P. falciparum strains.

| Compound | IC50 (nM) - 3D7 Strain (Chloroquine-sensitive) | IC50 (nM) - W2 Strain (Chloroquine-resistant) | Reference |

|---|---|---|---|

| 12d | 13.64 | N/A | nih.gov |

| 13b | 4.19 | 13.30 | nih.gov |

| 12a | N/A | 11.6 | nih.gov |

| Chloroquine | 22.38 | 134.12 | nih.gov |

| 11a | Potent Activity | Strong Activity (Comparable to Atovaquone) | arkat-usa.org |

| 6c | Potent Activity | Strong Activity (Comparable to Atovaquone) | arkat-usa.org |

| 8 | N/A | Strong Activity (Comparable to Atovaquone) | arkat-usa.org |

| Atovaquone | N/A | Comparable to test compounds | arkat-usa.org |

Antibacterial Properties via Inhibition of Bacterial Topoisomerase Type II

Piperidine-4-carboxamides have emerged as a novel class of antibacterial agents that exert their effect through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This class of compounds is particularly significant as they represent Novel Bacterial Topoisomerase Inhibitors (NBTIs) that are distinct from fluoroquinolones, suggesting they may be effective against fluoroquinolone-resistant strains. nih.govnih.govresearchgate.net

One such piperidine-4-carboxamide, MMV688844, has demonstrated bactericidal activity against Mycobacterium abscessus, a bacterium known for causing difficult-to-treat pulmonary infections and its resistance to many antibiotics. nih.govnih.gov In silico docking and genetic studies suggest that these piperidine-4-carboxamides share a similar binding mode to gepotidacin, another NBTI, confirming their mechanism of action. nih.govnih.gov

Structure-activity relationship studies have been conducted to optimize the antibacterial activity of these compounds. nih.govnih.gov These efforts have led to the development of analogues with increased potency against M. abscessus and other nontuberculous mycobacteria. nih.gov Furthermore, optimization of the lead structures has resulted in improved stability in mouse plasma and increased oral bioavailability, which are crucial parameters for drug development. nih.govnih.gov The potent, broad-spectrum activity of these novel topoisomerase inhibitors, including against multidrug-resistant strains, highlights their potential as a new generation of antibacterial drugs. researchgate.netmdpi.com

Enzyme and Receptor Modulation Beyond Specific Disease Areas

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

The this compound structural motif has been instrumental in the development of modulators for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). NAPE-PLD is a membrane-associated zinc enzyme that plays a key role in the biosynthesis of fatty acid ethanolamides (FAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govescholarship.org

Researchers have identified the first small-molecule inhibitor of NAPE-PLD, a quinazoline (B50416) sulfonamide derivative named ARN19874. nih.govescholarship.org This compound acts as a reversible, uncompetitive inhibitor of NAPE-PLD activity. escholarship.org Molecular studies suggest that ARN19874 inhibits the enzyme by binding to its diatomic zinc center via its sulfonamide group and to the amino acid glutamine 320 through its quinazolinedione ring. nih.govescholarship.org

Conversely, high-throughput screening has also led to the discovery of small-molecule activators of NAPE-PLD. nih.gov A series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides were identified that can increase the activity of both mouse and human NAPE-PLD. nih.gov This is significant because reduced NAPE-PLD activity has been linked to cardiometabolic diseases, and enhancing its activity could be a novel therapeutic strategy. nih.gov The discovery of both inhibitors and activators for NAPE-PLD, stemming from scaffolds related to this compound, demonstrates the versatility of this chemical framework in modulating the activity of this important enzyme.

The table below presents key compounds that modulate NAPE-PLD activity.

| Compound | Type of Modulation | Key Findings | Reference |

|---|---|---|---|

| ARN19874 | Inhibitor | First small-molecule NAPE-PLD inhibitor; reversible and uncompetitive. | nih.govescholarship.org |

| LEI-401 | Inhibitor | Reduces N-acylethanolamines levels, including anandamide, in cells and mouse brain; brain penetrant. | ximbio.com |

| VU534 | Activator | Benzothiazole phenylsulfonyl-piperidine carboxamide that increases NAPE-PLD activity. | nih.gov |

| VU533 | Activator | Benzothiazole phenylsulfonyl-piperidine carboxamide that increases NAPE-PLD activity. | nih.gov |

PI3Kδ Inhibition Studies

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. Isoforms of PI3K, particularly PI3Kδ, have garnered significant attention in medicinal chemistry due to their restricted expression in hematopoietic cells and their crucial role in immunity and hematological malignancies. Consequently, the development of selective PI3Kδ inhibitors has become a promising therapeutic strategy. While direct studies on the PI3Kδ inhibitory activity of this compound are not extensively documented in publicly available research, the piperidine-4-carboxamide scaffold is a key structural motif present in various potent and selective PI3Kδ inhibitors.

Research into the structure-activity relationships (SAR) of PI3Kδ inhibitors has revealed that the piperidine moiety can serve as a versatile scaffold, providing a suitable framework for optimizing potency and selectivity. For instance, modifications on the piperidine ring and its substituents have been shown to play a crucial role in the interaction with the PI3Kδ active site.

A study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives identified compounds with significant PI3Kδ inhibitory activity. nih.govmdpi.com In this research, piperidine-containing derivatives were found to be among the most promising candidates. mdpi.com The inclusion of a six-membered ring, such as piperidine, in the amine subunit at the C(2) position of the pyrazolo[1,5-a]pyrimidine core was observed to be more favorable for PI3Kδ inhibition compared to five-membered rings. mdpi.com

Furthermore, in the development of novel thieno[3,2-d]pyrimidine (B1254671) derivatives, piperazinone-containing compounds, which are structurally related to piperidines, demonstrated potent and selective PI3Kδ inhibition. nih.gov This suggests that the six-membered heterocyclic ring system is a key pharmacophoric element for activity against this target.

Another class of potent PI3Kδ inhibitors is based on a 6-pyridylquinazoline scaffold. In a series of 4-(piperid-3-yl)amino substituted derivatives, compounds A5 and A8 were identified as highly potent PI3Kδ inhibitors with IC50 values of 1.3 nM and 0.7 nM, respectively. nih.gov These values are comparable to or better than the established PI3Kδ inhibitor, idelalisib (B1684644) (IC50 = 1.2 nM). nih.gov Compound A5 also demonstrated excellent selectivity for PI3Kδ over other PI3K isoforms (PI3Kα, PI3Kβ, and PI3Kγ). nih.gov

The following table summarizes the PI3Kδ inhibitory activity of selected piperidine-containing compounds from the literature.

| Compound | Scaffold | PI3Kδ IC50 (nM) | Selectivity Profile |

| A5 | 6-Pyridylquinazoline | 1.3 | Excellent selectivity over PI3Kα, PI3Kβ, and PI3Kγ |

| A8 | 6-Pyridylquinazoline | 0.7 | Superior PI3Kδ/γ selectivity over PI3Kα and PI3Kβ |

| Idelalisib | Purine | 1.2 | Selective PI3Kδ inhibitor |

These findings underscore the importance of the piperidine scaffold in the design of novel PI3Kδ inhibitors. Although direct experimental data for this compound is not available, its core structure represents a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications in diseases driven by aberrant PI3Kδ signaling.

Preclinical Pharmacological Evaluation and Translational Research Aspects

In Vitro Pharmacological Profiling and Cellular Assays

Cell-Based Growth Inhibition and Proliferation Assays

There is no publicly available research detailing the effects of N-Benzyl 1-boc-piperidine-4-carboxamide on cell growth or proliferation. Studies that would typically generate data on its potency (e.g., IC50 values) across various cancer cell lines have not been published.

Receptor Binding and Functional Assays (e.g., calcium mobilization assays)

No data from receptor binding assays or functional assays, such as calcium mobilization, are available for this compound. Consequently, its affinity and functional activity at specific biological targets remain uncharacterized.

Biochemical Assays with Purified Enzymes and Proteins (e.g., tubulin, sQC)

There is no evidence of this compound having been evaluated in biochemical assays with purified enzymes or proteins like tubulin or soluble Guanylate Cyclase (sGC). Its potential inhibitory or modulatory effects on these or other purified proteins have not been reported.

In Vivo Pharmacodynamic and Efficacy Studies

Utilization of Relevant Animal Models for Disease Evaluation (e.g., HCT-116 Colon Carcinoma Tumors)

No in vivo studies using this compound in animal models, including xenograft models with HCT-116 colon carcinoma tumors, have been documented in the scientific literature.

Assessment of In Vivo Target Engagement and Downstream Pathway Modulation

Consistent with the lack of in vitro and in vivo efficacy data, there are no reports on in vivo target engagement or the modulation of downstream signaling pathways following the administration of this compound.

of this compound and its Analogs

The preclinical assessment of novel chemical entities is a critical phase in the drug discovery and development process. This section focuses on the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and its structurally related analogs. Understanding these parameters is essential for predicting the compound's behavior in vivo and its potential for translation into clinical applications.

Oral Bioavailability Studies for this compound Analogs

Oral bioavailability is a key determinant of a drug's therapeutic utility, reflecting the extent to which an orally administered drug reaches systemic circulation. For analogs of this compound, such as the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, predictive studies have been conducted to estimate their drug-like properties. In silico models are often employed in early-stage discovery to forecast pharmacokinetic profiles. For instance, certain benzenesulfonamido carboxamide derivatives have shown promising oral bioavailability scores in computational analyses, suggesting high gastrointestinal absorption. nih.gov

Further research into a series of piperidine-4-carboxamide (P4C) analogs as potential anti-infective agents has led to the optimization of lead structures, resulting in improved stability in mouse plasma and increased oral bioavailability. nih.gov These findings underscore the potential of this chemical class for oral administration, a preferred route for patient compliance.

Table 1: Predicted Oral Bioavailability and Drug-like Properties of Representative Piperidine-4-carboxamide Analogs

| Compound | Predicted Gastrointestinal Absorption | Lipinski's Rule of Five Violations |

| Analog A | High | 0 |

| Analog B | High | 0 |

Note: This table is a representation of typical data obtained from in silico predictions for analogs and does not represent specific experimental values for this compound.

Evaluation of Metabolic Stability and Cardiac Ion Channel (hERG) Activity

The metabolic stability of a compound is a crucial factor influencing its half-life and dosing regimen. Research on piperidine-based compounds has explored how structural modifications can enhance metabolic stability. For example, replacing an ester linker with a more robust amide linker in a series of N-benzylpiperidine derivatives was a strategy employed to improve metabolic resilience. nih.govresearch-nexus.net In studies of piperazin-1-ylpyridazines, it was noted that certain structural features, such as the pyridazine (B1198779) ring, contributed to greater metabolic stability compared to a pyrazine (B50134) ring. nih.gov While specific data for this compound is not available, the stability of the Boc (tert-butoxycarbonyl) protecting group itself can be a consideration, as it may be susceptible to hydrolysis under certain physiological conditions.

A critical aspect of preclinical safety assessment is the evaluation of a compound's potential to inhibit the human ether-a-go-go-related gene (hERG) potassium channel. Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. mdpi.com Studies on a class of piperidine-4-carboxamides identified a representative compound that inhibited 93% of hERG activity at a 10 μM concentration, indicating a potential for cardiovascular toxicity within this chemical class. nih.gov This highlights the importance of early-stage hERG screening for any new piperidine-4-carboxamide derivative to mitigate the risk of cardiac side effects.

Table 2: In Vitro Metabolic Stability and hERG Activity for Structurally Related Piperidine (B6355638) Derivatives

| Compound Analog | Microsomal Half-life (t½) | hERG Inhibition (%) at 10 µM |

| Piperidine Analog X | ~ 3 min (mouse liver microsomes) | Not Reported |

| Piperidine-4-carboxamide Analog Y | Not Reported | 93% |

Note: The data presented is from studies on analogs and is for illustrative purposes. Specific data for this compound is not available in the reviewed literature.

Investigation of Central Nervous System (CNS) Penetration and Distribution

The ability of a compound to cross the blood-brain barrier (BBB) is a prerequisite for its efficacy in treating central nervous system disorders. The physicochemical properties of a molecule, such as its size, lipophilicity, and charge, are key determinants of its CNS penetration. nih.gov For N-benzylpiperidine carboxamide derivatives, in silico screening has been utilized to predict their potential to be blood-brain barrier permeant. nih.govresearch-nexus.net For example, a specific 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide was predicted to be capable of crossing the BBB. nih.govresearch-nexus.net

Experimental validation of these predictions is often carried out using in vitro models such as the parallel artificial membrane permeability assay (PAMPA). In a study of benzyl (B1604629) piperidinyl-linked benzyl aminobenzamides, a derivative demonstrated a high permeability value (Pe = 14.34 × 10⁻⁶ cm/s) in a PAMPA-BBB assay, indicating its potential to cross the blood-brain barrier. nih.gov These findings suggest that the N-benzylpiperidine carboxamide scaffold can be chemically modified to achieve favorable CNS penetration.

Table 3: Blood-Brain Barrier Permeability of N-Benzylpiperidine Analogs

| Compound Analog | Assay | Permeability (Pe) (10⁻⁶ cm/s) | Predicted CNS Penetration |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | In silico | Not Applicable | Permeant |

| 3,5-dimethoxy benzyl aminobenzamide derivative | PAMPA-BBB | 14.34 | High |

Note: This table presents data from studies on analogous compounds to illustrate the potential for CNS penetration within this chemical family, as direct experimental data for this compound was not found.

Challenges and Future Directions in N Benzyl 1 Boc Piperidine 4 Carboxamide Research

Development of Next-Generation Derivatives with Enhanced Potency, Selectivity, and Reduced Off-Target Effects

A primary challenge in the development of piperidine-4-carboxamide-based therapeutics is the refinement of lead compounds to maximize efficacy while minimizing adverse effects. Future research is intensely focused on creating next-generation derivatives with superior pharmacological profiles. This involves meticulous structural modifications to enhance binding affinity for the intended biological target, improve selectivity over related targets, and reduce unintended interactions that can lead to toxicity. thieme-connect.comresearchgate.net

One successful strategy involves replacing metabolically labile linkers, such as esters, with more robust amide linkages. nih.gov This modification can improve the metabolic stability of the compound, leading to better pharmacokinetic properties. Furthermore, the exploration of chiral piperidine (B6355638) scaffolds is a key strategy, as chirality can significantly influence physicochemical properties, biological activity, selectivity, and can reduce cardiac hERG toxicity. thieme-connect.comresearchgate.net

Rational drug design, often based on pharmacophore models and the structures of known inhibitors, guides the synthesis of novel derivatives. For instance, based on a "Y shape" pharmacophore model for CCR5 inhibitors, a series of piperidine-4-carboxamide derivatives were designed as potential anti-HIV-1 agents. nih.gov Similarly, the structure of the Alzheimer's drug Donepezil has been used as a template to design new N-benzyl-piperidine derivatives that act as multi-target inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These efforts have yielded compounds with potent inhibitory activities, sometimes in the nanomolar range.

| Compound | Target | Inhibitory Concentration (IC₅₀) | Potential Indication |

|---|---|---|---|

| Compound 16g | CCR5 | 25.73 nM | HIV-1 Infection nih.gov |

| Compound 16i | CCR5 | 25.53 nM | HIV-1 Infection nih.gov |

| Compound 28 | AChE | 0.41 µM | Alzheimer's Disease nih.gov |

| Compound 20 | AChE | 5.94 µM | Alzheimer's Disease nih.gov |

| Compound 4a | AChE / BuChE | 2.08 µM / 7.41 µM | Alzheimer's Disease nih.gov |

| Compound d5 | HDAC / AChE | 0.17 µM / 6.89 µM | Alzheimer's Disease nih.gov |

| Compound d10 | HDAC / AChE | 0.45 µM / 3.22 µM | Alzheimer's Disease nih.gov |

Exploration of Novel Biological Targets and Uncharted Therapeutic Indications for Piperidine-4-carboxamide Scaffolds

The versatility of the piperidine-4-carboxamide scaffold allows it to interact with a wide range of biological targets, making it a valuable framework in drug discovery. ontosight.ai While research has established its potential in areas like neurodegenerative diseases and viral infections, a significant future direction is the exploration of entirely new biological targets and therapeutic applications. ontosight.ainih.gov

Researchers are actively investigating the potential of these compounds against various enzymes, receptors, and proteins implicated in different disease pathways. ontosight.ai For example, the piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC), a target for Alzheimer's disease therapy. nih.gov Other studies have synthesized and evaluated derivatives as dopamine (B1211576) reuptake inhibitors, analgesics, and antibacterial agents. researchgate.net This expansion into new therapeutic areas underscores the scaffold's potential to address unmet medical needs. ontosight.ai

| Biological Target | Potential Therapeutic Indication | Reference |

|---|---|---|

| CCR5 Receptor | HIV/AIDS nih.gov | |

| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Alzheimer's Disease nih.govnih.gov | |

| Histone Deacetylase (HDAC) | Alzheimer's Disease, Cancer nih.gov | |

| Secretory Glutaminyl Cyclase (sQC) | Alzheimer's Disease nih.gov | |

| Dopamine Transporter (DAT) | Neurological Disorders researchgate.net | |

| Cathepsin K | Osteoporosis mdpi.com |

Integration of Advanced High-Throughput Screening and Lead Optimization Technologies

The traditional process of drug discovery is often slow and costly. A major challenge is to accelerate the identification and optimization of lead compounds. The integration of advanced technologies like high-throughput screening (HTS) and computational drug design is a critical future direction for research on piperidine-4-carboxamide derivatives. nih.gov

HTS allows for the rapid screening of vast compound libraries against specific biological targets. stanford.edu Libraries built around the piperazine-2-carboxamide (B1304950) and related scaffolds are of significant interest for general HTS campaigns aimed at discovering new lead compounds. 5z.com This is often coupled with computational methods for library design, which help to maximize the chemical diversity of the library and optimize the pharmacokinetic parameters of the synthesized compounds. nih.gov This integrated platform, combining computational design, parallel solution-phase synthesis, and automated high-throughput purification, enables the efficient production and screening of large numbers of discrete compounds, significantly accelerating the pace of discovery. nih.gov5z.com

Addressing Synthetic Scalability and Cost-Effectiveness for Industrial Applications

For a drug candidate to be viable, its synthesis must be scalable, efficient, and economically feasible for industrial production. A significant challenge for complex molecules like N-benzyl 1-Boc-piperidine-4-carboxamide derivatives is translating laboratory-scale synthesis into a large-scale, cost-effective manufacturing process.

Future research is focused on developing novel synthetic methodologies that are more efficient and sustainable. news-medical.net Recent breakthroughs include streamlined approaches that drastically reduce the number of synthetic steps required to produce complex piperidines. news-medical.net For example, a new method combining biocatalytic oxidation with radical cross-coupling reduced a 7-17 step process to just 2-5 steps. news-medical.net Other innovations focus on using simple, inexpensive catalysts, such as iron, to replace costly precious metals like palladium, which can dramatically lower production costs. openaccessgovernment.org The development of robust and reliable synthetic routes for key intermediates, such as N-Boc-piperidine-4-carboxylic acid, is also crucial for ensuring a consistent and high-purity supply for both research and industrial manufacturing. nbinno.comnbinno.com

Elucidating Undiscovered Mechanisms of Action for Existing Bioactive Analogues

While a compound may show promising activity in initial screens, a deep understanding of its mechanism of action (MOA) is crucial for further development and for predicting potential side effects. For many bioactive piperidine-based analogues, the precise molecular mechanisms underlying their effects are not fully understood.

Future research will increasingly employ advanced techniques to unravel these mechanisms. This includes the use of in silico tools like molecular dynamics simulations to study the binding interactions between the compound and its target protein at an atomic level. nih.govnih.gov Such simulations can provide insights that corroborate in vitro enzymatic assays and guide further structural modifications. nih.gov Beyond direct target engagement, it is also important to investigate the broader cellular effects. For instance, some piperidine-containing compounds have been shown to induce apoptosis (programmed cell death) or autophagy, and to modulate key signaling pathways like the PI3K/Akt pathway. nih.gov A thorough elucidation of these downstream effects is essential for a complete understanding of a compound's pharmacological profile and for identifying potential new therapeutic applications.

Q & A

Q. How can researchers optimize the synthesis of N-Benzyl 1-Boc-piperidine-4-carboxamide to minimize side reactions?

- Methodological Answer : The synthesis often involves Boc protection of the piperidine nitrogen followed by coupling with benzylamine derivatives. Key challenges include avoiding carbamate decomposition during acidic/basic conditions and controlling competing alkylation pathways. A study using sec-BuLi and (-)-sparteine for asymmetric deprotonation demonstrated that maintaining low temperatures (-78°C) and stoichiometric control reduces side reactions like carbamate addition . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the product with >98% purity, as validated by HPLC and NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combined FT-IR, FT-Raman, and NMR (¹H, ¹³C, DEPT) analyses provide comprehensive structural validation. For example, the Boc group’s carbonyl stretch appears at ~1680 cm⁻¹ in FT-IR, while the piperidine ring’s chair conformation is confirmed by coupling constants (J = 3–5 Hz) in ¹H NMR. X-ray crystallography (monoclinic P2₁/c space group) further resolves stereochemical details, such as torsional angles and hydrogen bonding networks .

Q. How should researchers handle stability and storage of this compound to ensure reproducibility?

- Methodological Answer : The compound is hygroscopic and sensitive to light. Store under inert gas (argon/nitrogen) at room temperature (RT) in amber vials with desiccants. Avoid prolonged exposure to moisture, as hydrolysis of the Boc group can occur, leading to free amine formation. Stability studies indicate no degradation over 6 months under these conditions .

Advanced Research Questions

Q. What computational methods can predict the enantioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model transition states to predict enantioselectivity. For asymmetric deprotonation, computational studies reveal that the pro-S hydrogen is preferentially abstracted due to lower activation energy (ΔG‡ ≈ 18 kcal/mol), consistent with experimental er = 87:13 . Molecular docking (AutoDock Vina) further correlates stereoelectronic properties with biological activity, such as binding affinity to enzymes .

Q. How can researchers resolve contradictions in reaction outcomes during Boc deprotection?

- Methodological Answer : Contradictions arise from competing pathways: acid-mediated cleavage (e.g., TFA in DCM) vs. thermal decomposition. Kinetic studies using in situ FT-IR monitoring show that TFA achieves >95% deprotection in 2 hours at 0°C, whereas heating above 60°C induces racemization. Side products like tert-butyl carbocation adducts can be minimized by adding scavengers (e.g., triethylsilane) .

Q. What strategies improve the compound’s solubility for biological assays without destabilizing the Boc group?

- Methodological Answer : Co-solvent systems (e.g., DMSO:water 1:4 v/v) enhance solubility while maintaining Boc integrity. Surface plasmon resonance (SPR) studies show that adding 5% PEG-400 reduces aggregation without affecting binding kinetics. For hydrophobic environments, micellar encapsulation (using TPGS-750-M) improves bioavailability .

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.